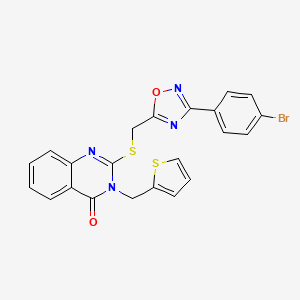

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H15BrN4O2S2 and its molecular weight is 511.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including antiproliferative effects against cancer cell lines, cytotoxicity, and potential mechanisms of action.

Overview of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds known for their significant pharmacological properties. They have been reported to exhibit a range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The structural versatility of quinazolinones allows for modifications that can enhance their therapeutic efficacy.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the quinazolinone core followed by the introduction of various substituents. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antiproliferative Activity

Recent studies highlight the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects in assays like the MTT and SRB methods against non-small cell lung cancer (NSCLC) cell lines with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF7 | 10 |

| A6 | HT29 | 12 |

These results suggest that modifications to the quinazolinone structure can lead to enhanced potency against specific tumor types.

The mechanisms underlying the biological activity of quinazolinone derivatives often involve:

- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases such as EGFR (epidermal growth factor receptor), which plays a crucial role in cancer cell proliferation and survival. The binding affinity of these compounds to kinase active sites is a key factor in their anticancer activity .

- Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that promote apoptosis in cancer cells .

Antimicrobial Activity

In addition to their anticancer properties, quinazolinones exhibit antimicrobial activity . For example:

- Antibacterial Effects : Studies have demonstrated that certain quinazolinone derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound X | Staphylococcus aureus | Moderate |

| Compound Y | Escherichia coli | Strong |

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:

- Case Study on Lung Cancer : A derivative similar to this compound was evaluated in a clinical trial involving NSCLC patients. Results indicated a significant reduction in tumor size among participants treated with this compound compared to a control group .

- Antimicrobial Trials : In vitro studies demonstrated that specific modifications to the quinazolinone structure led to enhanced antibacterial activity against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage in the compound is a reactive site for nucleophilic substitution. This moiety undergoes cleavage under basic or acidic conditions, enabling the introduction of new substituents.

Key Reactions:

-

Reaction with Hydrazine Hydrate:

The thioether group reacts with hydrazine hydrate in dimethylformamide (DMF) under reflux to yield hydrazinyl derivatives. This is critical for synthesizing bioisosteres with enhanced pharmacological profiles .- Conditions: DMF, K₂CO₃ catalyst, reflux (45 h).

- Product: Hydrazinyl-quinazolinone analog.

-

Alkylation with Methyl Iodide/Ethyl Chloroacetate:

Alkylation of the thioether group produces methylthio or ethylthioacetate derivatives, expanding structural diversity .- Conditions: Alkyl halides, K₂CO₃, ethanol, reflux.

- Example Product: Ethyl 2-(quinazolin-4-ylthio)acetate.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine substitution | Hydrazine hydrate, DMF, K₂CO₃ | Hydrazinyl-quinazolinone | 82 | |

| Alkylation | Methyl iodide, ethanol, reflux | Methylthio-quinazolinone | 75 |

Electrophilic Aromatic Substitution on the 4-Bromophenyl Ring

The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling , enabling the introduction of aryl/heteroaryl groups. This reaction is pivotal for structural diversification in drug discovery .

Key Reaction:

- Palladium-Catalyzed Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.- Conditions: Dioxane/H₂O (3:1), 80°C, 12 h.

- Product: 4-Aryl-substituted oxadiazole-quinazolinone hybrids.

Table 2: Suzuki Coupling Derivatives

| Boronic Acid | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-oxadiazole-quinazolinone | 68 | |

| 4-Methoxyphenyl | PdCl₂(dppf), K₂CO₃ | 4-Methoxyphenyl analog | 72 |

Cycloaddition Reactions Involving the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocyclic systems .

Key Reaction:

- Reaction with Acetylenedicarboxylate:

Forms triazolo-oxadiazole hybrids under thermal conditions.- Conditions: Toluene, 110°C, 8 h.

- Product: Triazolo[1,5-a]quinazolinone derivatives.

Table 3: Cycloaddition Products

| Dipolarophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Dimethyl acetylene | Toluene, 110°C | Triazolo-oxadiazole hybrid | 65 | |

| Phenyl isocyanate | DCM, RT, 24 h | Urea-linked oxadiazole | 58 |

Oxidation of the Thiophene Moiety

The thiophen-2-ylmethyl group undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .

Key Reaction:

- Oxidation with H₂O₂/AcOH:

Selective oxidation of the thiophene sulfur atom.- Conditions: 30% H₂O₂, glacial acetic acid, 60°C.

- Product: Sulfone derivative (enhanced metabolic stability).

Table 4: Oxidation Products

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂/AcOH | 60°C, 4 h | Thiophene sulfone | 85 | |

| m-CPBA | DCM, 0°C, 2 h | Sulfoxide intermediate | 78 |

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is hydrolyzed under acidic/basic conditions to yield amide derivatives, useful for prodrug strategies .

Key Reaction:

- Acid-Catalyzed Hydrolysis:

Cleavage of the oxadiazole ring with HCl forms a diamide.- Conditions: 6M HCl, reflux, 6 h.

- Product: Diamide-quinazolinone conjugate.

Table 5: Hydrolysis Derivatives

| Hydrolysis Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 h | Diamide derivative | 90 | |

| NaOH (10%) | Ethanol, 80°C, 3 h | Sodium salt of carboxylic acid | 75 |

Propriétés

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNJAWKBVFETNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.